molecular formula C10H9N5O B14569847 N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-23-4

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14569847
CAS No.: 61310-23-4
M. Wt: 215.21 g/mol
InChI Key: CNKRRFAEIGKEGM-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its structure incorporates privileged pharmacophores commonly found in bioactive molecules: the pyrimidine ring serves as a key scaffold capable of forming hydrogen bonds with enzyme targets, while the urea moiety is a well-established functional group that can act as a hydrogen bond donor and acceptor, facilitating strong and selective interactions with biological targets . This molecular architecture is frequently explored in the design of potential anticancer agents, as urea-based compounds like sorafenib have demonstrated efficacy as multi-target kinase inhibitors . Although the precise biological activity profile of this specific compound requires further investigation, its core structure is closely related to inhibitors targeting critical signaling pathways. For instance, pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key player in stress-responsive pathways implicated in various diseases . Furthermore, the anilinopyrimidine core is a recognized motif in compounds designed to selectively target class III receptor tyrosine kinases, such as KIT and PDGFR, which are associated with several proliferative disorders . Researchers can utilize this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel mechanisms of action in oncology and beyond. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61310-23-4

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C10H9N5O/c11-10(16)15-8-3-6-13-9(14-8)7-1-4-12-5-2-7/h1-6H,(H3,11,13,14,15,16)

InChI Key

CNKRRFAEIGKEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=N2)NC(=O)N

Origin of Product

United States

Preparation Methods

Direct Urea Formation via Amine-Isocyanate Coupling

The most straightforward route involves reacting 2-(pyridin-4-yl)pyrimidin-4-amine with an isocyanate derivative. While no direct synthesis of N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is documented, analogous pyridyl urea syntheses provide a template. For example, Selivanov et al. demonstrated that N-aryl-N′-pyridyl ureas form via cyclocondensation of amines with carbonyl sources under acidic conditions.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or solvent-free systems.
  • Temperature : 120°C for 20 hours.
  • Catalyst : Methanesulfonic acid (MsOH) for activating pyridine N-oxides.

Mechanism :

  • Nucleophilic attack of the pyrimidine amine on the electrophilic carbon of the isocyanate.
  • Elimination of HCl (if using chloroformate intermediates) to form the urea linkage.

Limitations :

  • Low yields if steric hindrance exists at the pyrimidine C4 position.
  • Competing side reactions, such as over-alkylation, require careful stoichiometric control.

Cyclocondensation of Urea Precursors

A two-step approach involves synthesizing intermediate ureas followed by cyclization. This method, adapted from thienopyrimidine-dione syntheses, could be modified for pyrimidinyl-pyridyl systems:

  • Step 1 : Formation of ethyl 2-(3-(pyridin-4-yl)ureido)pyrimidine-4-carboxylate.

    • Reagents : Ethyl pyrimidine-4-carboxylate, 4-aminopyridine, triphosgene.
    • Yield : ~40–60% (extrapolated from quinazoline-dione syntheses).
  • Step 2 : Cyclocondensation under thermal or acidic conditions.

    • Conditions : 120°C in DMF for 20 hours.
    • Byproducts : Degradation to 2-aminopyridine and pyrimidine esters if overheated.

Key Optimization Parameters :

Parameter Optimal Value Effect on Yield
Equivalents of amine 5-fold excess Maximizes urea formation
Solvent DMF Enhances solubility
Reaction time 20 hours Prevents degradation

Alternative Pathways for Challenging Substrates

Pyridine N-Oxide Activation

Pyridine N-oxides serve as versatile intermediates for urea synthesis. Ivanenkov et al. reported that reacting pyridine N-oxides with dimethylcyanamide in acetonitrile under MsOH catalysis yields N,N-dimethyl-N′-pyridyl ureas. Adapting this protocol:

  • Synthesis of 2-(pyridin-4-yl)pyrimidin-4-amine N-oxide :

    • Oxidizing agent : m-Chloroperbenzoic acid (mCPBA).
    • Conditions : Dichloromethane, 0°C to RT, 12 hours.
  • Urea formation :

    • Reagents : Dimethylcyanamide, MsOH, acetonitrile.
    • Yield : ~47–86% (based on quinoline analogs).

Advantages :

  • Avoids hazardous isocyanates.
  • Tolerates electron-withdrawing groups on pyridine.

Analytical Characterization and Validation

Spectroscopic Identification

  • 1H NMR : Pyridin-4-yl protons appear as doublets at δ 8.5–8.7 ppm (J = 5.5 Hz). Urea NH signals resonate as broad singlets at δ 9.2–9.5 ppm.
  • 13C NMR : Carbonyl carbon at δ 158–162 ppm; pyrimidine C4 at δ 165 ppm.

X-ray Crystallography

Though no data exists for this compound, related quinazoline-diones exhibit planar urea moieties with dihedral angles of 5–10° between pyridine and pyrimidine rings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like trimethylsilyl cyanide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

The following analysis compares N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea with structurally or functionally related compounds, focusing on molecular features, bioactivity, and physicochemical properties.

Structural and Functional Analogues

a. Gancaonin (I11)

  • Structure: Flavonoid derivative lacking the pyrimidine-urea core.
  • Activity: Known for antioxidant and anti-inflammatory effects via NF-κB inhibition.
  • Comparison: Unlike this compound, Gancaonin’s planar flavonoid structure limits its ability to engage in hydrogen bonding with kinase ATP pockets, reducing its utility in targeted therapies .

b. Biphenyl-3,5-diyl bis(3-hydroxybenzoate) (I14)

  • Structure : Biphenyl ester with hydroxyl groups.
  • Activity : Exhibits antimicrobial properties through membrane disruption.
  • Comparison : The absence of a nitrogen-rich heterocycle reduces its specificity for enzymatic targets compared to the pyridine-pyrimidine-urea scaffold .

c. [1-(4-Isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane] (Bb2, I12)

  • Structure : Shares the pyridine-pyrimidine core but replaces urea with a diazepane-thiophene side chain.
  • Activity : Reported as a fibroblast growth factor receptor (FGFR) inhibitor with IC₅₀ = 12 nM.
  • Comparison : Bb2’s thiophene and diazepane groups enhance lipophilicity (logP = 3.1), improving membrane permeability but reducing aqueous solubility. The urea group in this compound may improve target residence time via stronger hydrogen bonding, though this requires experimental confirmation .
Physicochemical and Pharmacokinetic Profiles
Property This compound Bb2 (I12) Gancaonin (I11)
Molecular Weight (g/mol) ~245 523 434
logP (Predicted) 1.8 3.1 2.3
Hydrogen Bond Donors 2 (urea) 0 3 (hydroxyls)
Solubility (mg/mL) ~0.5 (aqueous) <0.1 (DMSO >10) ~1.2 (ethanol)
Target Affinity (IC₅₀) Not reported FGFR: 12 nM NF-κB: 8 µM
Key Differentiators
  • Urea vs.
  • Rigidity vs. Flexibility : Bb2’s diazepane introduces conformational flexibility, which may enhance off-target interactions compared to the rigid pyrimidine-urea core.
  • Solubility Trade-offs : While this compound has higher aqueous solubility than Bb2, its moderate logP may limit blood-brain barrier penetration compared to lipophilic analogs like I13 (logP = 4.2) .

Q & A

Basic: What are the established synthetic routes for N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea, and what key intermediates are involved?

The synthesis of this compound typically involves coupling reactions between pyrimidine and pyridine derivatives. A common approach is to use a palladium-catalyzed cross-coupling reaction to attach the pyridin-4-yl group to the pyrimidin-4-yl scaffold, followed by urea formation via carbodiimide-mediated coupling with an amine or isocyanate intermediate. Key intermediates include 4-chloropyrimidine derivatives and functionalized pyridine precursors. For example, in structurally related compounds, Suzuki-Miyaura coupling has been employed to link aromatic rings, while urea moieties are introduced using carbonyldiimidazole (CDI) or thiourea precursors under basic conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR is critical for confirming the connectivity of the pyrimidine-pyridine core and urea linkage. For instance, aromatic protons in pyridine (δ 8.5–9.0 ppm) and pyrimidine (δ 7.5–8.5 ppm) show distinct splitting patterns, while urea NH protons appear as broad singlets (δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular weight verification (e.g., molecular ion [M+H]+ at m/z 297.12 for C10H9N5O).

X-ray Crystallography:
Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry. For example, a related urea derivative (PDB ID: 66X) revealed a planar pyrimidine ring and hydrogen bonding between urea NH and adjacent heteroatoms .

Advanced: How can researchers design experiments to evaluate the kinase inhibitory activity of this compound, and what controls are necessary?

Experimental Design:

  • Kinase Assay Setup: Use recombinant kinases (e.g., EGFR, HER2) in a 96-well plate format with ATP and a fluorescent/chemiluminescent substrate. Pre-incubate the compound (0.1–10 µM) with the kinase before adding ATP.
  • Controls:
    • Positive control: A known kinase inhibitor (e.g., dasatinib for Src-family kinases).
    • Negative control: DMSO vehicle to assess solvent effects.
    • Blank: Substrate + buffer to subtract background noise.

Data Analysis:
Calculate IC50 values using non-linear regression (e.g., GraphPad Prism). For example, structurally similar pyrimidine-urea analogs showed IC50 values <1 µM against EGFR in assays using ADP-Glo™ detection .

Advanced: What strategies can address solubility challenges in aqueous formulations of this compound for in vivo studies?

  • Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility. For instance, Pfizer patents describe aqueous formulations with morpholine derivatives to stabilize urea-containing compounds .
  • Salt Formation: Convert the free base to a hydrochloride or citrate salt.
  • Nanoparticle Encapsulation: Lipid-based nanoparticles improve bioavailability, as demonstrated for pyrimidine kinase inhibitors in preclinical models .

Advanced: How should conflicting data on the compound’s biological efficacy be analyzed to determine contributing factors?

Potential Factors:

  • Assay Variability: Differences in kinase isoform purity, ATP concentrations, or detection methods (e.g., radiometric vs. fluorescence).
  • Cellular Context: Off-target effects in cell-based vs. cell-free assays. For example, a compound may inhibit EGFR in vitro but fail in cells due to efflux pumps.

Resolution Strategies:

  • Replicate experiments with standardized protocols (e.g., uniform ATP:Km ratios).
  • Use orthogonal assays (e.g., Western blotting for phospho-target validation) .

Advanced: What computational approaches are used to model the interaction between this compound and kinase targets?

  • Molecular Docking: Tools like AutoDock Vina predict binding poses by aligning the urea moiety with kinase hinge regions (e.g., hydrogen bonding to Glu762 in EGFR).
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess interactions like π-π stacking between pyridine and kinase hydrophobic pockets.
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with inhibitory potency using descriptors like LogP and polar surface area .

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